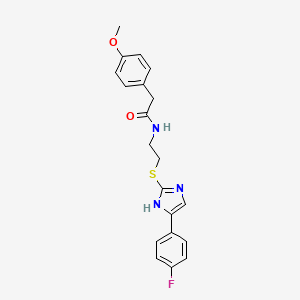
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that features both imidazole and acetamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The initial step often involves the synthesis of the imidazole ring. This can be achieved through the condensation of 4-fluorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with an appropriate thiol, such as 2-mercaptoethylamine, to form the thioether linkage.
Acetamide Formation: The final step involves the acylation of the thioether with 4-methoxyphenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with enzymes or receptors due to its imidazole and acetamide groups, which are known to be pharmacophores in many bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the synthesis of more complex pharmaceuticals or as an intermediate in the production of other bioactive compounds.
Mecanismo De Acción
The mechanism by which N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the acetamide group can form hydrogen bonds with biological macromolecules. These interactions could modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-imidazol-2-yl)ethyl)-2-(4-methoxyphenyl)acetamide: Lacks the fluorophenyl group, which may alter its biological activity.
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine, which could affect its reactivity and interactions.
N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-hydroxyphenyl)acetamide: The methoxy group is replaced with a hydroxy group, potentially altering its solubility and hydrogen bonding capabilities.
Uniqueness
The presence of both the fluorophenyl and methoxyphenyl groups in N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-methoxyphenyl)acetamide makes it unique. These groups can influence the compound’s lipophilicity, electronic properties, and overall biological activity, distinguishing it from similar compounds.
This detailed analysis provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-26-17-8-2-14(3-9-17)12-19(25)22-10-11-27-20-23-13-18(24-20)15-4-6-16(21)7-5-15/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGQXOCWANGAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(phenylamino)phenyl)acetamide](/img/structure/B2853369.png)
![2-({2-[(5-Methyl-1,2-oxazol-3-yl)carbamoyl]ethyl}amino)pentanoic acid](/img/structure/B2853370.png)
![N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2853371.png)
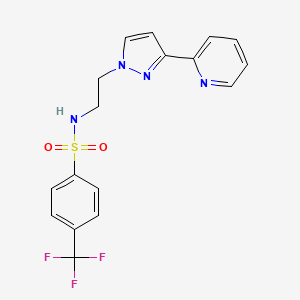
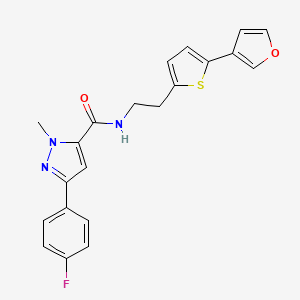
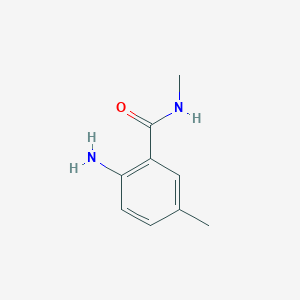
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-hexadecyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853378.png)
![4-{[(Furan-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B2853379.png)
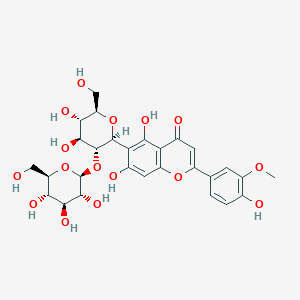
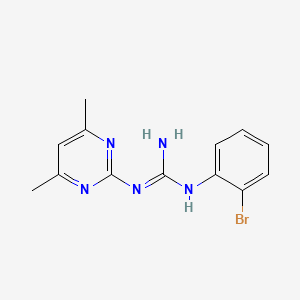
![N-cyclopentyl-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2853386.png)
![8-(4-methoxybenzyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853389.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2853390.png)
![5-fluoro-4-phenyl-6-(4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperazin-1-yl)pyrimidine](/img/structure/B2853391.png)
